molecular formula C14H6Na2O8S2 B1294418 Anthraquinone-2,6-disulfonic acid disodium salt CAS No. 853-68-9

Anthraquinone-2,6-disulfonic acid disodium salt

Cat. No.: B1294418
CAS No.: 853-68-9
M. Wt: 412.3 g/mol
InChI Key: PKOVWEHDVFYKHL-UHFFFAOYSA-L
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Description

Anthraquinone-2,6-disulfonic acid disodium salt is an organic compound with the chemical formula C14H8O8S2Na2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 2 and 6 positions, which are neutralized by sodium ions. This compound is known for its yellow crystalline appearance and high solubility in water .

Biochemical Analysis

Biochemical Properties

Anthraquinone-2,6-disulfonic acid disodium salt plays a significant role in biochemical reactions, particularly as an electron mediator. It interacts with various enzymes and proteins, facilitating electron transfer processes. For instance, in microbial fuel cells, this compound acts as an electron shuttle between the microbial cells and the electrode, enhancing the efficiency of electricity generation . It also interacts with redox-active enzymes, such as dehydrogenases, by accepting electrons from these enzymes and transferring them to other molecules or electrodes . This interaction is crucial for maintaining the redox balance within the cells and optimizing metabolic processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the compound enhances the efficiency of electron transfer, thereby improving the overall metabolic activity and energy production . Additionally, this compound can affect the expression of genes involved in redox reactions and energy metabolism, leading to changes in cellular behavior and function . These effects are particularly evident in microbial fuel cells, where the compound boosts the production of metabolic end-products and electrical current.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective electron mediator. It binds to redox-active sites on enzymes and proteins, facilitating the transfer of electrons between these biomolecules . This binding interaction is essential for the compound’s role in enhancing electron transfer processes in microbial fuel cells and other biochemical systems. Additionally, this compound can influence enzyme activity by either inhibiting or activating specific enzymes involved in redox reactions . These molecular interactions contribute to the compound’s overall impact on cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its redox activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness as an electron mediator . Long-term studies in microbial fuel cells have demonstrated that the compound can sustain enhanced current production and metabolic activity over several weeks, indicating its potential for long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and energy production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity . It is essential to determine the optimal dosage to maximize the compound’s positive impact while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions and energy metabolism. It interacts with enzymes such as dehydrogenases and oxidases, facilitating the transfer of electrons and maintaining the redox balance within cells . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, such as nicotinamide adenine dinucleotide (NADH) and adenosine triphosphate (ATP) . By modulating these metabolic pathways, this compound plays a crucial role in optimizing cellular energy production and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which determine its ability to cross cellular membranes and reach target sites . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and industrial applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to these locations . For example, this compound may be localized to the mitochondria, where it can participate in redox reactions and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthraquinone-2,6-disulfonic acid disodium salt is typically synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with fuming sulfuric acid, which introduces sulfonic acid groups at the 2 and 6 positions. The resulting sulfonated product is then neutralized with sodium carbonate to form the disodium salt .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar route. Anthraquinone is sulfonated using fuming sulfuric acid, and the sulfonated mixture is subsequently neutralized with calcium carbonate and water. The calcium salt is then converted to the sodium salt using sodium carbonate. The final product is obtained by concentrating and drying the solution .

Chemical Reactions Analysis

Types of Reactions

Anthraquinone-2,6-disulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anthraquinone-2,6-disulfonic acid disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone-2-sulfonic acid monosodium salt: Similar in structure but contains only one sulfonic acid group.

    Anthraquinone-2,7-disulfonic acid disodium salt: Similar but with sulfonic acid groups at the 2 and 7 positions.

    Anthraquinone-1,5-disulfonic acid disodium salt: Another derivative with sulfonic acid groups at different positions

Uniqueness

Anthraquinone-2,6-disulfonic acid disodium salt is unique due to its specific positioning of sulfonic acid groups, which influences its solubility, reactivity, and redox properties. This makes it particularly effective as a redox catalyst and in desulfurization processes .

Properties

IUPAC Name

disodium;9,10-dioxoanthracene-2,6-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOVWEHDVFYKHL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061216
Record name 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
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Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium anthraquinone-2,6-disulfonate
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CAS No.

853-68-9
Record name Sodium anthraquinone-2,6-disulfonate
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Record name 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2)
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Record name 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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